3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, dibenzyl, methoxymethyl, and methyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions The dibenzyl group is then introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′4,5]thieno[3,2-d]pyrimidin-4-ones: Similar structure with a pyrimidinone core.
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: Similar core structure with different substituents.
Uniqueness
3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O2S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H25N3O2S/c1-17-13-20(16-30-2)21-22(26)23(31-24(21)27-17)25(29)28(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-16,26H2,1-2H3 |
InChI Key |
MXUKEYRTGQNKPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.